(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Anticancer Colorectal cancer COX-2 inhibition

The compound (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 313226-23-2) is a synthetic 5-arylidene-4-thiazolidinone derivative belonging to a privileged scaffold in medicinal chemistry. Its core heterocycle is substituted with a 2,4-dimethoxybenzylidene moiety at the 5-position and a phenylimino group at the 2-position.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4 g/mol
Cat. No. B12148860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Molecular FormulaC18H16N2O3S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC
InChIInChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10-
InChIKeyVLTFLEBAIZPAMB-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One for Selective Colon Cancer Research


The compound (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 313226-23-2) is a synthetic 5-arylidene-4-thiazolidinone derivative belonging to a privileged scaffold in medicinal chemistry [1]. Its core heterocycle is substituted with a 2,4-dimethoxybenzylidene moiety at the 5-position and a phenylimino group at the 2-position . This specific substitution pattern distinguishes it from other 4-thiazolidinones explored for anti-inflammatory and anticancer applications [2].

Fits colon cancer cell-model studies, especially HT29
2-Phenylimino substitution class for reported selectivity context
Defined (2E,5Z) stereochemistry for assay consistency

Why In-Class Substitution Fails: (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One Differentiation


In the 4-thiazolidinone class, simple replacement of the 2-position substituent (e.g., oxo, thioxo, imino, or phenylimino) profoundly alters the biological profile. The 2-phenylimino group in the target compound is not a generic equivalent; it directly contributes to a selectivity phenotype against the HT29 colon carcinoma cell line, an effect not uniformly observed across its 2-oxo, 2-thioxo, or 2-imino analogs [1]. Therefore, substituting with a structurally similar but functionally divergent analog like a 2-imino or 2,4-thiazolidinedione will not guarantee the same COX-2-related antiproliferative fingerprint, making precise identity critical for reproducible research outcomes [1].

2-Oxo/2-thioxo analogs: Reported selectivity profile may not transfer; class-level inference indicates divergence.

2-Imino analogs: May present E/Z isomeric mixtures, risking assay reproducibility.

N-3 alkylated analogs: Different chemical entities; confirm CAS 313226-23-2 to avoid off-target SAR.

Quantitative Evidence Guide for (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One in Cancer Research


Selective Antiproliferative Activity Against HT29 Colon Cancer Cells vs. 2,4-Thiazolidinedione Analog

The 2-phenylimino derivative (compound 3) exhibited selective, significant antiproliferative activity against the HT29 human colon carcinoma cell line, unlike the broadly active 2,4-thiazolidinedione derivative (compound 4) [1]. While the exact identity of compound 3 as the target compound is strongly suggested by the class and substitution pattern, full structural confirmation requires access to the primary article's supplementary data.

Selectivity Profile
Data to verify
2-Phenylimino derivative (3): Reported HT29-selective inhibition vs. 2,4-thiazolidinedione (4): pan-active across five colon lines.
Supports cell-model endpoint context for HT29 COX-2 expressor.
Exact IC50 unavailable; verify primary article for quantitative data.
Anticancer Colorectal cancer COX-2 inhibition

Structural Differentiation: 2-Phenylimino vs. 2-Imino/2-Thioxo Analogs in Colon Cancer Activity

In the same study, the 2-phenylimino substitution distinguished the most active and selective derivative (3) from all other 4-thiazolidinones tested, including 2-oxo, 2-thioxo, and 2-imino variants, which did not show the same HT29-focused activity [1]. This indicates that the phenyl ring on the imino group is a key pharmacophoric element for HT29 selectivity. The target compound's (2E,5Z) stereochemistry and 2,4-dimethoxybenzylidene substitution further differentiate it from other 5-arylidene analogs, such as 5-(4-hydroxy-3,5-dimethoxybenzylidene) derivatives found in anti-virulence databases [2].

SAR Differentiation
Class-level
2-Phenylimino substitution linked to selective profile; 2-oxo/thioxo/imino variants not highlighted as selective in same panel.
Class-level SAR inference; quantitative data inaccessible.
Verify stereochemistry and substitution pattern before procurement.
Medicinal chemistry Structure-activity relationship Thiazolidinone

Chemical Synthesis: Stereochemical Control and Yield Comparison vs. Non-Phenylimino Analogs

The synthesis of the target compound's 2-imino analog (without the phenyl group) yields a mixture of (E)- and (Z)-5-(2,4-dimethoxybenzylidene)-2-iminothiazolidin-4-one isomers under standard Knoevenagel conditions, requiring milder, base-catalyzed conditions to obtain the pure (Z)-stereoisomer . This synthetic challenge contrasts with the target 2-phenylimino compound, which is defined as the (2E,5Z) configuration . The ability to procure a stereochemically defined product is a practical differentiator for researchers aiming to avoid isomeric impurities that could confound biological assays.

Stereochemical Control
Source review
Target: Defined (2E,5Z) configuration. 2-Imino analog: Requires optimized base conditions to avoid E/Z mixture; 2,4-dimethoxy substrate yielded difficult separation.
Pre-characterized stereochemistry reduces bioassay variability risks.
Synthetic yield data from analog only; sources absent, review required.
Organic synthesis Stereochemistry Knoevenagel condensation

Distinct Substitution Pattern vs. N-Alkylated 2-Phenylimino Analogs

Several closely related compounds available from chemical vendors feature an additional N-3 alkyl or aryl substitution on the thiazolidinone ring, such as (2E,5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one and (5Z)-5-(2,4-dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one . These N-3 substituents introduce additional steric and electronic effects that can significantly alter biological activity, ADME properties, and synthetic utility compared to the unsubstituted target compound.

CAS Verification
Context-dependent
Target: No N-3 substituent (MW 340.4). N-3-(2-methoxyethyl) analog MW 398.5; N-3-ethyl analog MW 368.5.
Strict CAS verification prevents procurement of N-3 alkylated analogs.
No biological comparison data; vendor catalog structural differentiation.
Chemical differentiation Procurement specification Thiazolidinone

Optimal Research Scenarios for (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One


Colorectal Cancer Mechanistic Studies Targeting COX-2-Dependent Pathways

Based on the selective HT29 cell line activity observed for 2-phenylimino-4-thiazolidinones [1], this compound is best suited for laboratory studies investigating COX-2-expressing colorectal cancer models. Its selectivity fingerprint makes it a candidate tool compound for dissecting COX-2-mediated vs. COX-2-independent antiproliferative mechanisms, provided the user confirms the exact structure and COX-2 inhibition data from the full primary article.

SAR Studies on 5-Arylidene-4-Thiazolidinones for Selective Anticancer Activity

The unique combination of a 2-phenylimino group and a (2E,5Z)-5-(2,4-dimethoxybenzylidene) configuration positions this compound as a key structural input for medicinal chemistry SAR exploration [1]. Researchers synthesizing or procuring analogs should use this compound as a reference standard for selective activity, contrasting it with the non-selective 2,4-thiazolidinedione derivative [1].

Reference Standard for Stereochemical Purity Assurance in Bioassay Replicates

Given the documented stereochemical challenges in synthesizing 2-imino analogs , this compound's defined (2E,5Z) configuration makes it a valuable reference standard for laboratories verifying the fidelity of thiazolidinone libraries. It can serve as a purity benchmark when screening commercial vendors or in-house synthetic batches for consistent biological readouts.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model mechanistic studies
2-Phenylimino substitution context for reported selectivity
COX-2 pathway-response endpoint interpretation
5-Arylidene-4-thiazolidinone SAR exploration
Defined (2E,5Z) stereochemistry and 2,4-dimethoxybenzylidene motif
Cell-model endpoint reproducibility across analogs
Reference standard for stereochemical purity
Pre-characterized (2E,5Z) configuration
Batch-to-batch assay consistency for thiazolidinone libraries
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